molecular formula C20H22N4O3 B362521 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione CAS No. 956202-33-8

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Cat. No. B362521
CAS RN: 956202-33-8
M. Wt: 366.4g/mol
InChI Key: UUPOTHRJWAPSEX-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that belongs to the class of pyrrolidine derivatives. It is a designer drug that has been found in several illicit substances, including bath salts and synthetic cannabis.

Mechanism of Action

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This results in a feeling of euphoria and increased energy. This compound also acts as a serotonin reuptake inhibitor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and cause hyperthermia in animals. It has also been shown to increase heart rate and blood pressure in humans. This compound has been reported to cause adverse effects such as agitation, paranoia, and psychosis in some individuals.

Advantages and Limitations for Lab Experiments

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can be used as a reference standard for the identification and quantification of synthetic cathinones in biological samples. However, its psychoactive effects may limit its use in certain experiments. Additionally, the availability of this compound may be limited due to its status as a controlled substance in some countries.

Future Directions

Future research on 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione should focus on its interactions with other neurotransmitter systems and its potential therapeutic applications. Additionally, the development of more selective dopamine reuptake inhibitors may provide a safer alternative to this compound for the treatment of certain psychiatric disorders.

Synthesis Methods

The synthesis of 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a multi-step process that involves the reaction of 4-morpholinophenyl hydrazine with 2,5-dioxopyrrolidine-1-yl-acetic acid. The resulting compound is then reacted with phenylacetic acid to produce this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been used in several scientific studies as a reference standard for the identification and quantification of synthetic cathinones in biological samples. It has also been used to investigate the structure-activity relationship of pyrrolidine derivatives and their interactions with the dopamine transporter.

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19-14-18(22-21-15-4-2-1-3-5-15)20(26)24(19)17-8-6-16(7-9-17)23-10-12-27-13-11-23/h1-9,18,21-22H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPOTHRJWAPSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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